molecular formula C17H15F2N7O B2721401 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1795420-34-6

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone

Cat. No. B2721401
CAS RN: 1795420-34-6
M. Wt: 371.352
InChI Key: CXGOWLPJMQNKTO-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a difluorophenyl group .

Scientific Research Applications

Pharmacokinetics and Metabolism

Metabolism and Excretion in Rats, Dogs, and Humans : The compound PF-00734200, which shares structural similarities with the specified compound, was investigated for its metabolism and excretion in rats, dogs, and humans. The study found that the majority of the administered dose was recovered in urine (dogs and humans) and feces (rats), with rapid absorption observed across all species. Metabolic pathways included hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolite formation through pyrimidine ring scission. In vitro experiments indicated the involvement of cytochrome P450 isoforms CYP2D6 and CYP3A4 in metabolism. This research provides insights into the metabolic pathways and potential human relevance of similar compounds (Sharma et al., 2012).

Antimicrobial Activity

Antimicrobial Activity of Pyridine Derivatives : A study explored the synthesis and antimicrobial activity of new pyridine derivatives, which included piperazine and difluorophenyl components similar to the compound of interest. These compounds showed variable and modest antimicrobial activity against a range of bacterial and fungal strains, highlighting the potential of such molecules in developing new antimicrobial agents (Patel et al., 2011).

Anticancer Activity

Antiproliferative Activity Against Human Cancer Cell Lines : The synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were investigated for their effects against human cancer cell lines. Certain derivatives showed significant activity, suggesting the potential of these compounds as anticancer agents. This research underscores the importance of structural derivatives of the original compound in cancer treatment studies (Mallesha et al., 2012).

Future Directions

Based on the available information, future research could focus on the synthesis and characterization of this specific compound. Additionally, its biological activity, mechanism of action, and safety profile could be investigated. The compound could also be used as a structural optimization platform for the design and development of more selective and potent molecules .

properties

IUPAC Name

(3,4-difluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N7O/c18-13-2-1-12(7-14(13)19)17(27)25-5-3-24(4-6-25)15-8-16(22-10-21-15)26-11-20-9-23-26/h1-2,7-11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGOWLPJMQNKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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